Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxybenzoyl group, and an indolizinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate typically involves multiple steps. One common method includes the reaction of 7-tert-butylindolizine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 7-tert-butyl-3-(4-methoxybenzoyl)indolizine, which is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-tert-butyl-3-(4-hydroxybenzoyl)-1-indolizinecarboxylate
- Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate
- Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate
Uniqueness
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate is unique due to the presence of the methoxy group on the benzoyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
CAS No. |
853329-66-5 |
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Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 7-tert-butyl-3-(4-methoxybenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-6-28-22(26)18-14-20(21(25)15-7-9-17(27-5)10-8-15)24-12-11-16(13-19(18)24)23(2,3)4/h7-14H,6H2,1-5H3 |
InChI Key |
PIQCXTKAJQFJGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)OC)C(C)(C)C |
Origin of Product |
United States |
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